Pyrazine, 2-ethoxymethyl-

Catalog No.
S1891841
CAS No.
65504-94-1
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine, 2-ethoxymethyl-

CAS Number

65504-94-1

Product Name

Pyrazine, 2-ethoxymethyl-

IUPAC Name

2-(ethoxymethyl)pyrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3

InChI Key

HAKYWHMNHHQQJR-UHFFFAOYSA-N

SMILES

CCOCC1=NC=CN=C1

Canonical SMILES

CCOCC1=NC=CN=C1

Pyrazine, 2-ethoxymethyl- is an organic compound with the molecular formula C7H10N2OC_7H_{10}N_2O and a molecular weight of approximately 138.17 g/mol. It is classified under the pyrazine family, which consists of aromatic compounds containing a six-membered ring with two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an ethoxymethyl group at the second position of the pyrazine ring, contributing to its unique chemical properties and potential applications in various fields, particularly in flavoring and fragrance industries .

Involving this compound include:

  • Nucleophilic Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its flavor profile.
  • Oxidation: Pyrazines can be oxidized to form corresponding oxides or other derivatives, which may further modify their sensory characteristics.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules that may exhibit enhanced aroma properties .

Research indicates that pyrazine derivatives, including 2-ethoxymethyl-, exhibit various biological activities. These compounds are often evaluated for their potential as:

  • Flavoring Agents: Known for their nutty and roasted flavor profiles, they are widely used in food products.
  • Fragrance Components: Their unique scent characteristics make them valuable in perfumery and cosmetic formulations.
  • Antimicrobial Properties: Some studies suggest that certain pyrazine derivatives may possess antimicrobial activity, although specific data on 2-ethoxymethyl-pyrazine is limited .

Several synthetic routes are available for producing pyrazine, 2-ethoxymethyl-. Common methods include:

  • Alkylation of Pyrazine: The reaction of pyrazine with ethyl bromide or ethyl iodide in the presence of a base can yield 2-ethoxymethyl-pyrazine.
  • Direct Ethoxymethylation: Utilizing reagents such as ethylene oxide and appropriate catalysts can facilitate the direct formation of the ethoxymethyl group on the pyrazine ring.
  • Functional Group Transformations: Starting from other pyrazine derivatives, functional group transformations (e.g., alkylation or etherification) can be employed to introduce the ethoxymethyl moiety .

Pyrazine, 2-ethoxymethyl- finds applications primarily in:

  • Food Industry: Used as a flavoring agent due to its desirable nutty aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products for its unique scent profile.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .

Interaction studies involving pyrazine derivatives often focus on their sensory attributes and biological interactions. These studies typically assess how these compounds interact with various receptors in taste and smell, as well as their stability when combined with other flavoring agents. Understanding these interactions is crucial for optimizing formulations in food and fragrance applications .

Pyrazine, 2-ethoxymethyl- shares structural similarities with several other compounds in the pyrazine family. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
PyrazineC4H4N2Basic structure without substituents
2-Ethoxy-pyrazineC6H8N2OLacks methyl group; simpler flavor profile
2-Methyl-pyrazineC5H6N2Methyl substitution affects aroma
3-Ethoxy-methyl-pyrazineC7H10N2ODifferent position of ethoxy group
3-Ethoxy-5-methyl-pyrazineC8H10N2OAdditional methyl group enhances complexity

The distinct feature of pyrazine, 2-ethoxymethyl-, lies in its specific arrangement of functional groups, which contributes to its unique aromatic profile compared to other similar compounds .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65504-94-1

Wikipedia

2-Ethoxymethylpyrazine

General Manufacturing Information

Pyrazine, 2-ethoxymethyl-: INACTIVE

Dates

Modify: 2024-04-15

Explore Compound Types